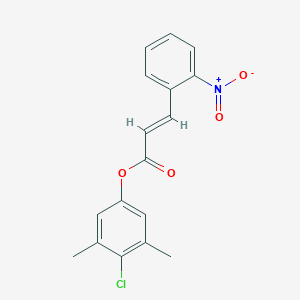
2-cloro-N-(1,3,4-tiadiazol-2-il)piridina-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is a heterocyclic compound that contains a pyridine ring, a thiadiazole ring, and a carboxamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and agriculture.
Aplicaciones Científicas De Investigación
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: It has been studied for its potential use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
Target of Action
Compounds with a similar thiadiazole structure have been reported to interact with various targets such as cyclo-oxygenase (cox-1 and cox-2) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
Similar thiadiazole derivatives have been reported to inhibit the cyclo-oxygenase pathway, which is responsible for the conversion of arachidonic acid to prostaglandins . This inhibition could potentially lead to a decrease in inflammation and pain.
Pharmacokinetics
It is known that the mesoionic nature of thiadiazoles allows them to cross cellular membranes , which could potentially influence their bioavailability.
Result of Action
Similar thiadiazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities . These effects are likely due to the inhibition of prostaglandin biosynthesis, resulting from the inhibition of COX enzymes .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of substituents on the thiadiazole ring .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide typically involves the reaction of 2-chloronicotinic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the 1,3,4-thiadiazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) and a base like triethylamine to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of 2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Condensation Reactions: The carboxamide group can participate in condensation reactions with aldehydes or ketones to form imines or other related compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or other reducing agents can be used for reduction reactions.
Condensation Reagents: Aldehydes, ketones, and acids can be used in condensation reactions.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced thiadiazole derivatives, and various condensation products.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-thiadiazole derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Pyridine carboxamides: These compounds share the pyridine ring and carboxamide group and are used in various medicinal applications.
Uniqueness
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide is unique due to the combination of the pyridine ring, thiadiazole ring, and carboxamide group, which imparts specific biological activities and chemical reactivity. This combination allows it to interact with a wide range of molecular targets and exhibit diverse biological effects.
Propiedades
IUPAC Name |
2-chloro-N-(1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4OS/c9-6-5(2-1-3-10-6)7(14)12-8-13-11-4-15-8/h1-4H,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXISNJIZTPXFBV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=NN=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Chlorophenyl)-6-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370741.png)


![6-(3-Methylphenyl)-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B370747.png)



![1-{[6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-benzotriazole](/img/structure/B370755.png)
![3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B370756.png)

![(4E)-2,2,5,5-tetramethyl-4-[[(3-nitronaphthalen-2-yl)amino]methylidene]oxolan-3-one](/img/structure/B370761.png)


